GPR40 agonist 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GPR40 agonist 5 is a synthetic compound designed to activate the G-protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1. This receptor is primarily expressed in pancreatic β-cells and enteroendocrine cells of the small intestine. Activation of GPR40 by agonists like this compound enhances insulin secretion and incretin hormone release, making it a promising therapeutic target for the treatment of type 2 diabetes mellitus .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GPR40 agonist 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may start with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s activity and selectivity for GPR40. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to optimize yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process may include the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure the final product meets regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
GPR40 agonist 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
GPR40 agonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study GPR40 receptor activation and its downstream effects.
Biology: Investigated for its role in modulating insulin secretion and incretin hormone release in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for the treatment of type 2 diabetes mellitus and related metabolic disorders.
Industry: Utilized in the development of new drugs targeting GPR40 and other related receptors.
Wirkmechanismus
GPR40 agonist 5 exerts its effects by binding to the GPR40 receptor on the surface of pancreatic β-cells and enteroendocrine cells. This binding activates intracellular signaling pathways involving G-proteins, leading to an increase in intracellular calcium levels. The elevated calcium levels stimulate the secretion of insulin and incretin hormones, which help regulate blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
AMG 837: Another GPR40 agonist with similar glucose-lowering effects.
TAK-875: A partial agonist of GPR40 that was investigated for its potential in treating type 2 diabetes but was discontinued due to safety concerns.
AM-1638: A full agonist of GPR40 that enhances both insulin and incretin secretion.
Uniqueness
GPR40 agonist 5 is unique in its ability to engage both the insulinogenic and incretinogenic axes, providing a dual mechanism for maintaining glycemic control. This dual action distinguishes it from other GPR40 agonists that may primarily target only one of these pathways .
Eigenschaften
Molekularformel |
C27H24N2O4 |
---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
3-[4-[[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid |
InChI |
InChI=1S/C27H24N2O4/c1-3-4-22(15-27(30)31)20-6-12-24(13-7-20)33-18-19-5-14-26-28-25(17-29(26)16-19)21-8-10-23(32-2)11-9-21/h5-14,16-17,22H,15,18H2,1-2H3,(H,30,31) |
InChI-Schlüssel |
NQANQPBUSXASMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.